Product packaging for Cyclopentane-1,1-dicarbonitrile(Cat. No.:CAS No. 29739-46-6)

Cyclopentane-1,1-dicarbonitrile

Cat. No.: B1257300
CAS No.: 29739-46-6
M. Wt: 120.15 g/mol
InChI Key: VIONVMHMAKDDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentane-1,1-dicarbonitrile (CAS 29739-46-6) is a high-purity chemical reagent of significant interest for advanced materials science and energy storage research. Its primary research value lies in its role as a novel nitrile-based plasticizer for developing additive-free gel polymer electrolytes (GPEs) in lithium metal batteries (LMBs) . This compound addresses critical challenges in next-generation batteries. Its unique molecular structure provides enhanced interfacial compatibility with the lithium metal anode (LMA). Unlike conventional nitrile plasticizers like succinonitrile, this compound features a fully substituted α‑carbon, which eliminates reactive α-hydrogen. This structural innovation prevents detrimental gas evolution and corrosion at the anode interface, enabling superior cycling stability . Furthermore, the dinitrile group enables a triangular coordination with Li+ ions, effectively minimizing the accumulation of free cyano groups at the electrolyte interface and suppressing parasitic reactions with lithium metal. Research demonstrates that electrolytes incorporating this compound enable stable lithium plating/stripping for over 550 hours in symmetric cells and deliver high capacity retention in LiFePO4 and LiNi 0.6 Co 0.2 Mn 0.2 O 2 (NCM622) full cells . With a molecular formula of C 7 H 8 N 2 and a molecular weight of 120.15 g/mol , it is typically supplied as a liquid and may require cold-chain transportation . The synthesis route from malononitrile and 1,4-dibromobutane is documented in the literature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B1257300 Cyclopentane-1,1-dicarbonitrile CAS No. 29739-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane-1,1-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-5-7(6-9)3-1-2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIONVMHMAKDDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569526
Record name Cyclopentane-1,1-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29739-46-6
Record name Cyclopentane-1,1-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclopentane 1,1 Dicarbonitrile and Its Derivatives

Direct Synthesis Strategies for Cyclopentane-1,1-dicarbonitrile

Direct synthesis strategies primarily focus on the formation of the this compound structure through annulation or by modifying a cyclopentanone (B42830) precursor. These methods leverage classical organic reactions, employing specific reagents and catalysts to achieve the desired geminal dinitrile configuration.

Multi-Step Approaches from Cyclopentanone Precursors

One logical, though not extensively documented in single procedures, approach to synthesizing this compound begins with cyclopentanone. This multi-step method involves two key transformations: a Knoevenagel condensation followed by a reduction.

The first step is the Knoevenagel condensation, a well-established reaction between a carbonyl compound (cyclopentanone) and an active methylene (B1212753) compound, such as malononitrile (B47326). researchgate.neticm.edu.pleurekaselect.com This reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated dinitrile, cyclopentylidene malononitrile, through a dehydration process. researchgate.net

The second step involves the reduction of the carbon-carbon double bond of cyclopentylidene malononitrile. While specific literature for this exact substrate is sparse, this transformation is commonly achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through other reducing agents capable of selectively reducing the double bond without affecting the nitrile groups. This two-stage process transforms the carbonyl group of cyclopentanone into the di-substituted gem-dinitrile carbon of the final product.

Role of Cyanoacetate (B8463686) and Cyanoacetamide Derivatives in Annulation Reactions

Annulation, or ring-forming, reactions provide a powerful and direct route to the this compound core. This is exemplified by the reaction of a compound with an active methylene group, such as malononitrile, with a suitable four-carbon electrophile like 1,4-dibromobutane (B41627). In this reaction, a base deprotonates the malononitrile, creating a nucleophile that subsequently undergoes a double alkylation with the 1,4-dibromobutane to form the cyclopentane (B165970) ring in a single synthetic sequence.

While malononitrile is a common substrate, derivatives like cyanoacetate and cyanoacetamide can, in principle, participate in similar annulation reactions. eurekaselect.com These compounds also possess an acidic methylene proton, allowing for the formation of a nucleophile that can react with appropriate electrophiles to construct the cyclopentane ring, yielding the corresponding ester or amide derivatives of this compound.

A documented procedure for the synthesis via annulation is detailed below:

Reactant 1Reactant 2Catalyst/SolventReaction ConditionsProduct
Malononitrile1,4-DibromobutaneDBU / DMFStirred at 80°C for 2 hoursThis compound

This interactive table summarizes the reaction detailed in a patented procedure, showcasing a direct annulation method.

Basic Catalyst Systems in this compound Formation

The choice of base is critical in the direct synthesis of this compound, particularly in annulation reactions. The base must be strong enough to deprotonate the active methylene compound without promoting significant side reactions. In the synthesis involving malononitrile and 1,4-dibromobutane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used as the catalyst.

DBU is a non-nucleophilic, sterically hindered amidine base. Its role is to abstract a proton from malononitrile to generate the carbanion necessary for the nucleophilic attack on 1,4-dibromobutane. Its non-nucleophilic nature is advantageous as it prevents the base itself from competing with the malononitrile anion in reacting with the alkyl halide, thereby minimizing the formation of unwanted byproducts.

Cycloaddition-Based Routes to Substituted Cyclopentane Dicarbonitriles

Cycloaddition reactions offer an elegant and atom-economical approach to constructing highly substituted cyclopentane rings. These methods, particularly those catalyzed by transition metals, allow for the creation of complex molecular architectures with high levels of control over stereochemistry.

Palladium-Catalyzed [3+2] Cycloadditions in Cyclopentane Annulation

Palladium-catalyzed [3+2] cycloaddition has emerged as a powerful tool for synthesizing five-membered carbocyclic and heterocyclic compounds. orgsyn.orgorganic-chemistry.org This methodology can be applied to create substituted cyclopentane dicarbonitriles. The general principle involves the reaction of a three-atom synthon with a two-atom synthon, which combine to form the cyclopentane ring.

In this context, a vinylcyclopropane (B126155) derivative often serves as the three-carbon (C3) component. Under palladium catalysis, the strained cyclopropane (B1198618) ring opens to form a zwitterionic π-allyl palladium intermediate, which behaves as a 1,3-dipole. orgsyn.orgorganic-chemistry.org This intermediate is then intercepted by a two-carbon (C2) component, typically an electron-deficient alkene, to yield a highly functionalized cyclopentane derivative. organic-chemistry.org This formal [3+2] cycloaddition allows for the construction of two new carbon-carbon bonds and up to four stereocenters in a single step.

Reactions Involving Vinylcyclopropanes as C3 Units

A specific application of the palladium-catalyzed cycloaddition uses 2-vinylcyclopropane-1,1-dicarbonitrile as the C3 synthon. This starting material already contains the desired gem-dinitrile moiety. The reaction of this vinylcyclopropane with various electron-deficient alkenes, such as cyclic 1-azadienes, provides access to a range of polysubstituted cyclopentane derivatives. orgsyn.org

The reaction is initiated by the palladium(0) catalyst, which facilitates the ring opening of the vinylcyclopropane to generate the key zwitterionic π-allyl palladium complex. This complex then reacts with the alkene partner in a [3+2] manner to furnish the cyclopentane product. These reactions often proceed under mild conditions with high yields and can exhibit good diastereoselectivity. orgsyn.org

Vinylcyclopropane SubstrateAlkene PartnerCatalyst SystemSolventYieldReference
2-vinylcyclopropane-1,1-dicarbonitrile(E)-4-styrylbenzo[e] researchgate.netorgsyn.orgoxathiazine 2,2-dioxidePd₂(dba)₃·CHCl₃CH₂Cl₂96% orgsyn.org

This interactive table highlights a specific example of a Palladium-catalyzed [3+2] cycloaddition to form a substituted cyclopentane dicarbonitrile derivative.

DBU-Promoted Cascade Annulations with Nitroarylcyclopropane-1,1-dicarbonitriles

A notable advancement in the synthesis of functionalized cyclopentane systems involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote cascade annulation reactions. One such reaction involves nitroarylcyclopropane-1,1-dicarbonitriles and 3-aryl-2-cyanoacrylates, which leads to the formation of highly functionalized cyclopenta[b]furan derivatives. nih.govacs.org This method is distinguished by its high stereoselectivity and efficiency, allowing for the construction of both a fused cyclopentane and a furan (B31954) ring in a single step. nih.govacs.org The process is considered a [3+2] cycloaddition, highlighting its step-economy. nih.govacs.org

Similarly, DBU can catalyze the [3+2] cycloaddition of 3-homoacyl coumarins with cyclic 1-azadienes, yielding functionalized cyclopentane-fused coumarins. nih.gov This metal-free reaction proceeds with excellent diastereoselectivity and complete chemoselectivity under mild conditions. nih.gov

[3+2] Cycloaddition of Donor-Acceptor Cyclopropanes

The [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes represents a powerful and versatile strategy for constructing five-membered rings, including cyclopentane derivatives. nih.govfrontiersin.orgresearchgate.net These reactions can be initiated by Lewis acids or Brønsted acids, which facilitate the ring-opening of the cyclopropane to form a 1,3-zwitterionic intermediate. frontiersin.org This intermediate can then react with various dipolarophiles.

Key aspects of these cycloadditions include:

High Selectivity: These reactions often exhibit exceptional chemo-, regio-, and diastereoselectivity. nih.govresearchgate.net

Broad Substrate Scope: A wide range of D-A cyclopropanes and reaction partners, such as 1,3-dienes, 2-naphthols, and thioketenes, can be employed. nih.govfrontiersin.orgnih.gov

Catalyst Systems: Both Lewis acids (e.g., Sc(OTf)₃) and Brønsted acids (e.g., TfOH) have been shown to effectively catalyze these transformations. frontiersin.orgnih.gov In some cases, the reactions can proceed without transition-metal catalysts. frontiersin.org

Mechanism: Theoretical studies suggest that these reactions can proceed through either a concerted or a stepwise zwitterionic pathway. researchgate.net The strained σ-bond of the cyclopropane acts analogously to an alkene in a conventional [3+2] cycloaddition. researchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions with Donor-Acceptor Cyclopropanes

D-A Cyclopropane ReactantDipolarophileCatalystProduct TypeReference
Nitroarylcyclopropane-1,1-dicarbonitriles3-Aryl-2-cyanoacrylatesDBUHighly Functionalized Cyclopenta[b]furans nih.govacs.org
Donor-Acceptor Cyclopropanes1,3-DienesLewis AcidHighly Substituted Cyclopentanes nih.govresearchgate.net
Donor-Acceptor Cyclopropanes2-NaphtholsBrønsted AcidNaphthalene-fused Cyclopentanes frontiersin.org
Donor-Acceptor CyclopropanesThioketenesSc(OTf)₃Exocyclic Thioenol Ethers nih.gov

Nucleophilic Ring-Opening Strategies for Cycloalkanedicarbonitriles

Nucleophilic ring-opening of activated cyclopropanes, particularly those bearing two cyano groups (gem-dicyanocyclopropanes), provides a valuable route to acyclic compounds with retained functionality.

Synthesis of 1,1-Dicyanocyclopropanes as Intermediates

The synthesis of 1,1-dicyanocyclopropanes is a critical first step for their subsequent use in ring-opening reactions. A convenient one-pot, three-component reaction of sulfonium (B1226848) salts, malononitrile, and aldehydes offers a stereoselective method to produce substituted trans-cyclopropanes. researchgate.net This method has been shown to be more efficient in ionic liquids compared to traditional solvents like ethanol (B145695). researchgate.net The anionic polymerization of 1,1-dicyanocyclopropane itself can also be initiated to form carbon-chain polymers. researchgate.net

Stereoselective Ring-Opening Reactions and Derived Products

The ring-opening of gem-dicyanocyclopropanes can be achieved using various nucleophiles. For instance, the reaction of gem-dicyanoepoxides with dithiocarbamate (B8719985) salts leads to the chemoselective formation of 2-imino-4-amino-5-cyano-1,3-dithioles. rsc.org

In a broader context, the ring-opening of activated cyclopropanes is a key step in many synthetic transformations. For example, silver(I)-promoted electrocyclic ring-opening of gem-dibromocyclopropanes can lead to the formation of hexahydroindoles, which are precursors to complex alkaloids. nih.gov Theoretical studies on the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes indicate that the reaction proceeds through the formation of a bromocyclopropene intermediate, followed by cleavage to a zwitterionic species. uq.edu.au

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. nih.govmdpi.com Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as ethyl acetate (B1210297) is a primary goal. unibo.it

Catalysis: Employing catalytic methods, including organocatalysis and the use of recyclable catalysts, reduces waste and improves atom economy. nih.govmdpi.com For example, the use of simple and inexpensive catalysts like NaOH has been demonstrated for [3+2] cycloaddition reactions. frontiersin.org

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. mdpi.com

Synthetic Challenges and Future Directions in Preparation

Despite the significant progress in synthesizing functionalized cyclopentanes, several challenges and areas for future research remain. beilstein-journals.orgnih.govnih.govresearchgate.net

Stereochemical Control: Achieving high levels of stereoselectivity, particularly in the creation of multiple contiguous stereocenters, remains a significant challenge. organic-chemistry.org The development of new chiral catalysts and stereoselective methodologies is crucial. organic-chemistry.org

Synthesis of Highly Functionalized Derivatives: The preparation of cyclopentanes with multiple functional groups, especially with specific stereochemical arrangements, can be complex and require multi-step sequences. beilstein-journals.orgnih.govresearchgate.net

Development of More Sustainable Methods: There is a continuing need to develop more environmentally friendly and economically viable synthetic routes. nih.gov This includes the discovery of new catalytic systems that operate under milder conditions and the expanded use of renewable starting materials.

Access to Complex Scaffolds: The development of efficient methods to access complex, polycyclic systems containing a cyclopentane ring, such as those found in natural products, is an ongoing endeavor. rsc.orgresearchgate.netmdpi.com

Future research will likely focus on addressing these challenges through the design of novel catalytic systems, the exploration of new reaction pathways, and the application of computational chemistry to better understand reaction mechanisms and predict selectivity.

Reactivity Profiles and Mechanistic Investigations of Cyclopentane 1,1 Dicarbonitrile

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond in nitriles is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org The presence of two such groups on a single carbon in Cyclopentane-1,1-dicarbonitrile amplifies this effect, making it a versatile precursor for various functional group transformations.

Nucleophilic Additions to Nitrile Groups

The electrophilic carbon atom of the nitrile groups in this compound readily undergoes nucleophilic addition. openstax.org These reactions typically proceed via the formation of an intermediate imine anion, which is then hydrolyzed or reduced in subsequent steps.

One of the most common nucleophilic additions involves organometallic reagents, such as Grignard or organolithium reagents. The reaction of a nitrile with a Grignard reagent, followed by aqueous workup, yields a ketone. openstax.orgchemistrysteps.com In the case of this compound, the stepwise addition of two equivalents of a Grignard reagent could potentially lead to the formation of a diketone after hydrolysis.

Reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) is a standard method for synthesizing primary amines. openstax.orgchemistrysteps.com This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. chemistrysteps.com For this compound, complete reduction would yield 1,1-bis(aminomethyl)cyclopentane.

Table 1: General Nucleophilic Addition Reactions of Nitriles

NucleophileReagent ExampleIntermediateFinal Product
Hydride IonLiAlH₄Imine AnionPrimary Amine
CarbanionGrignard Reagent (R-MgX)Imine Anion SaltKetone

Hydrolysis and Related Transformations of Dinitriles

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.combyjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. libretexts.orgorganicchemistrytutor.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an imidic acid, which tautomerizes to an amide. libretexts.orgchemistrysteps.com Continued heating in the presence of acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com For this compound, complete hydrolysis yields cyclopentane-1,1-dicarboxylic acid.

Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imidic acid intermediate after protonation by water. libretexts.orgchemistrysteps.com This intermediate then tautomerizes to an amide. libretexts.org Under harsher basic conditions (e.g., prolonged heating), the amide is further hydrolyzed to a carboxylate salt. numberanalytics.comorganicchemistrytutor.com Acidification of the reaction mixture then yields the final carboxylic acid. byjus.com

The hydrolysis of this compound can be controlled to produce different products. For instance, milder conditions might allow for the isolation of the intermediate diamide (B1670390) or the cyano-carboxylic acid.

Table 2: Hydrolysis Products of this compound

ConditionsIntermediate ProductFinal Product (after workup)
Mild Acidic/BasicCyclopentane-1-carboxamide-1-carbonitrileCyclopentane-1,1-dicarboxamide
Strong AcidicCyclopentane-1,1-dicarboxamideCyclopentane-1,1-dicarboxylic acid
Strong BasicCyclopentane-1,1-dicarboxylate saltCyclopentane-1,1-dicarboxylic acid

Formation of Amides and Esters from Dinitrile Precursors

As mentioned, amides are key intermediates in nitrile hydrolysis. masterorganicchemistry.com The partial hydrolysis of this compound, typically under controlled basic conditions, can be a direct route to cyclopentane-1,1-dicarboxamide. organicchemistrytutor.com

Alternatively, amides can be synthesized from the corresponding carboxylic acid, which is first produced by the complete hydrolysis of the dinitrile. The resulting cyclopentane-1,1-dicarboxylic acid can be converted to an amide through several methods. A common laboratory method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine. masterorganicchemistry.comfishersci.co.uk Another approach uses coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and an amine by forming a highly reactive O-acylisourea intermediate. fishersci.co.ukkhanacademy.org

Esters are generally formed from the carboxylic acid precursor. The Fischer esterification, involving the reaction of cyclopentane-1,1-dicarboxylic acid with an alcohol in the presence of an acid catalyst, would yield the corresponding diester.

Cyclopentane (B165970) Ring Reactivity and Transformations

The reactivity of the cyclopentane ring in this compound is significantly influenced by the strongly electron-withdrawing gem-dinitrile group.

Electrophilic and Nucleophilic Substitution on the Ring

The saturated cyclopentane ring is generally inert to electrophilic attack. The powerful electron-withdrawing nature of the two nitrile groups further deactivates the ring, making electrophilic substitution highly unlikely.

However, the electron-withdrawing effect of the nitrile groups increases the acidity of the protons on the carbon atoms adjacent to the dinitrile-substituted carbon (the α-carbons). A strong base can deprotonate one of these α-positions to form a carbanion. This carbanion can then act as a nucleophile and react with various electrophiles, leading to α-functionalization of the cyclopentane ring. This represents a form of nucleophilic substitution on the ring, proceeding through a carbanionic intermediate.

Ring Expansion and Contraction Reactions

While no specific ring expansion or contraction reactions starting directly from this compound are prominently documented, the cyclopentane core can be subject to such transformations if the nitrile groups are first converted into other functionalities.

Ring Expansion: Ring expansion reactions, such as the Tiffeneau–Demjanov rearrangement, typically involve the treatment of a cycloalkylmethyl amine with nitrous acid to form a diazonium ion, which then rearranges to a larger ring. baranlab.orgwikipedia.org To apply this to this compound, one or both nitrile groups would first need to be reduced to aminomethyl groups. Subsequent treatment could potentially lead to a cyclohexane (B81311) derivative.

Ring Contraction: Ring contraction is often achieved through reactions like the Favorskii rearrangement, which involves the treatment of a cyclic α-haloketone with a base. wikipedia.orgresearchgate.net This reaction proceeds through a cyclopropanone (B1606653) intermediate and results in a ring-contracted carboxylic acid or ester. wikipedia.org To make this reaction feasible, the cyclopentane ring of the dinitrile would need to be transformed into a 2-halocyclohexanone precursor, a multi-step synthetic sequence. Another method for ring contraction involves the Wolff rearrangement of an α-diazoketone, which can be generated from a carboxylic acid. msu.edu A patent describes a ring contraction approach for preparing cyclopentane derivatives from cyclohexane precursors, where a cyclohexane diazoketone is reacted with an amine to form a cyclopentane acid amide. google.com

Table 3: Potential Ring Transformation Reactions

TransformationReaction NameRequired Precursor FunctionalityPotential Product
Ring ExpansionTiffeneau-DemjanovAminomethyl group on ringCyclohexane derivative
Ring ContractionFavorskii Rearrangementα-HaloketoneCyclobutane derivative
Ring ContractionWolff Rearrangementα-DiazoketoneCyclobutane derivative

Radical Reactions and Cyclization Pathways

While specific studies on the radical reactions of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry can be applied to understand its potential reactivity. The presence of the cyclopentane ring and the dinitrile group can influence the formation and stability of radical intermediates.

Radical cyclization reactions are a powerful tool for the synthesis of cyclic and polycyclic systems. rsc.org In the context of cyclopentane derivatives, radical cyclizations have been employed to create polyhydroxylated cyclopentanes. rsc.org For instance, the stereoselective carbocyclization of a radical derived from a carbohydrate precursor can lead to the formation of a substituted cyclopentane ring. rsc.org Although not a direct example involving this compound, this illustrates a pathway where a radical on a cyclopentane backbone can be generated and undergo cyclization.

The gem-dinitrile group in this compound could potentially stabilize an adjacent radical through resonance, although this effect is less pronounced than with carbonyl groups. The synthetic utility of radical reactions is broad, encompassing dehalogenations, deoxygenations, and carbon-carbon bond-forming reactions.

Cascade and Annulation Reactions Mediated by this compound

Cascade and annulation reactions represent efficient synthetic strategies for the construction of complex molecular architectures from simpler precursors. Annulation refers to a ring-forming process where two new bonds are formed. capes.gov.br While specific cascade or annulation reactions explicitly mediated by this compound are not widely reported, its structural motifs are found in reactants for such transformations. For instance, (alkylidene)malononitriles, which contain a similar dicarbonitrile moiety, are known to participate in [2+1] annulation reactions with diazo compounds to furnish cyclopropane-1,1-dicarbonitriles. rsc.org

A significant intramolecular reaction for dinitriles is the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.combuchler-gmbh.comlscollege.ac.inyoutube.com This reaction is conceptually related to the Dieckmann condensation. wikipedia.org

For this compound, the Thorpe-Ziegler reaction would proceed as follows:

Deprotonation: A strong base removes a proton from a carbon atom adjacent to one of the nitrile groups, forming a carbanion.

Intramolecular Attack: The carbanion attacks the carbon atom of the other nitrile group, forming a new carbon-carbon bond and a six-membered ring intermediate containing a nitrogen atom (an enamine).

Tautomerization and Hydrolysis: The resulting cyclic enamine can be isolated or, more commonly, subjected to acidic hydrolysis to yield a bicyclic ketone.

Rearrangements involving cyclopentane derivatives are also known, such as the regio- and diastereoselective rearrangement of cyclopentane-1,3-diyl radical cations. rsc.org These rearrangements often proceed to relieve ring strain or to form more stable intermediates. However, specific rearrangement pathways for this compound have not been detailed in the available literature.

The dicarbonitrile functionality of this compound serves as a valuable precursor for the synthesis of fused heterocyclic systems. The Thorpe-Ziegler reaction, as mentioned above, directly leads to the formation of a nitrogen-containing heterocyclic intermediate (a cyclic α-cyanoenamine). synarchive.com This intermediate can be a versatile building block for the synthesis of more complex heterocyclic structures.

Furthermore, dicarbonitrile compounds can react with various reagents to form a wide array of heterocycles. For example, the reaction of dinitriles with hydrazine (B178648) derivatives can lead to the formation of pyrazole-containing fused rings. While specific examples starting from this compound are not detailed in the provided search results, the general reactivity pattern of dinitriles suggests this possibility. The synthesis of fused heterocycles is a broad field with numerous methods classified by the functional groups involved in the cyclization. wiley.com

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not found in the publicly accessible literature. However, general principles of chemical kinetics and thermodynamics can be applied to hypothesize about its reactive behavior.

For a hypothetical multi-step reaction involving this compound, identifying the rate-determining step would require experimental kinetic data, such as determining the reaction order with respect to each reactant.

The activation energy (Ea) is the minimum energy required for a reaction to occur. For the intramolecular cyclization of this compound via the Thorpe-Ziegler reaction, the activation energy would be associated with the energy barrier of the transition state for the C-C bond formation. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of reactants, products, and transition states, thereby providing an estimate of the activation energy.

A study on an intramolecular cyclization of an N-arylcyano-β-diketiminate revealed a first-order reaction rate with an activation energy of 20.6 kcal mol⁻¹, with DFT calculations supporting the proposed mechanism. rsc.org While this is a different system, it demonstrates the methodology that could be applied to study the reactions of this compound.

Kinetic studies on the reactions of cyclopentane with hydroxyl radicals have been performed, providing rate constants and highlighting the influence of temperature on the reaction pathways. rsc.orgrsc.org However, the presence of the dinitrile groups in this compound would significantly alter the electronic properties and, consequently, the kinetics and thermodynamics of its reactions compared to unsubstituted cyclopentane. Thermodynamic data for cyclopentane itself, such as its heat of formation and entropy, have been experimentally determined and calculated. osti.gov Similar data for this compound would be necessary for a comprehensive thermodynamic analysis of its reactions.

Solvent Effects on the Reactivity and Selectivity of this compound Reactions

The choice of solvent can profoundly influence the course of chemical reactions, affecting reaction rates, yields, and the selective formation of products. In the context of reactions involving this compound, particularly its intramolecular cyclization via the Thorpe-Ziegler reaction, the solvent plays a critical role in mediating the stability of charged intermediates and transition states. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile, is a key transformation of compounds like this compound, leading to the formation of a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone.

The mechanism of the Thorpe-Ziegler reaction proceeds through the formation of a carbanion intermediate. A strong base abstracts an acidic α-hydrogen (adjacent to one of the nitrile groups), generating a resonance-stabilized carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the second nitrile group, forming a cyclic imine anion. Subsequent protonation leads to the cyclic β-enaminonitrile. The polarity and solvating ability of the solvent are crucial in stabilizing these charged intermediates.

Generally, polar aprotic solvents are favored for the Thorpe-Ziegler reaction. mdpi.com These solvents can effectively solvate cations (the counter-ion of the base) while not strongly solvating the anionic intermediates, thus preserving their nucleophilicity. Protic solvents, on the other hand, can protonate the highly basic carbanion intermediate, quenching the reaction.

Detailed computational studies on the related Thorpe reaction of propionitrile (B127096) provide quantitative insight into the energetic effects of different solvents on the reaction mechanism. mdpi.com By calculating the enthalpy and Gibbs free energy for the rate-determining step of the reaction in various solvents, a clear trend emerges that underscores the importance of solvent choice.

A theoretical investigation using Density Functional Theory (DFT) at the ωB97XD/def2-svpd level for the self-condensation of propionitrile, catalyzed by sodium ethoxide, compared the energy barriers in ethanol (B145695) (EtOH), tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and propionitrile (EtCN). The results demonstrated that polar aprotic solvents significantly lower the activation energy compared to protic solvents.

Table 1: Calculated Enthalpy and Gibbs Free Energy for the Rate-Determining Step of the Thorpe Reaction in Different Solvents mdpi.com

SolventDielectric Constant (ε)Gibbs Free Energy (ΔG‡) (kcal/mol)Enthalpy (ΔH‡) (kcal/mol)
Ethanol (EtOH)24.5532.720.3
Propionitrile (EtCN)27.222.810.9
Tetrahydrofuran (THF)7.5820.07.9
1,2-Dimethoxyethane (DME)7.2019.87.7

Data derived from a computational study on the Thorpe reaction of propionitrile. mdpi.com

The data reveals that the reaction in the protic solvent ethanol faces the highest energy barrier. In contrast, the polar aprotic solvents THF and DME provide the most significant stabilization of the transition state, with DME lowering the Gibbs free energy of activation by nearly 13 kcal/mol compared to ethanol. mdpi.com This substantial decrease in the energy barrier is attributed to the ability of these ethers to effectively solvate the sodium counter-ion while leaving the anionic intermediates relatively unsolvated and therefore more reactive. Propionitrile as a solvent also shows a considerable lowering of the activation energy compared to ethanol. These computational findings strongly support the experimental preference for polar aprotic solvents in base-catalyzed condensations of nitriles.

While specific experimental data on the solvent effects for the cyclization of this compound is not extensively documented in publicly available literature, the principles derived from the Thorpe-Ziegler reaction and related computational studies are directly applicable. The synthesis of the corresponding 2-cyanocyclopentanone would be expected to proceed with higher efficiency and yield in solvents such as THF or DME when using a strong, non-nucleophilic base. The choice of solvent is therefore a critical parameter to optimize for achieving high selectivity and reactivity in the synthesis of cyclic structures from this compound.

Advanced Structural and Spectroscopic Characterization of Cyclopentane 1,1 Dicarbonitrile Systems

X-ray Crystallographic Analysis of Cyclopentane-1,1-dicarbonitrile Derivatives: An Unwritten Chapter

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be instrumental in understanding the stereochemistry and solid-state conformation of this compound derivatives. However, a search of crystallographic databases and the broader scientific literature did not yield any publicly accessible crystal structures for this compound or its close derivatives.

Elucidation of Relative and Absolute Configuration

Without crystallographic data, the elucidation of the relative and absolute configuration of any chiral derivatives of this compound remains speculative. X-ray diffraction analysis, particularly with the use of anomalous dispersion, is the gold standard for unambiguously assigning the absolute configuration of chiral molecules. In its absence, other techniques like chiral chromatography or specific NMR methods would be required, but no such studies have been published.

Conformational Analysis in the Solid State

The cyclopentane (B165970) ring is known for its flexibility, capable of adopting various non-planar conformations such as the envelope (C_s symmetry) and half-chair (C_2 symmetry) forms to alleviate ring strain. bldpharm.comnih.govnih.gov X-ray crystallography would provide definitive evidence of the preferred conformation of this compound in the solid state, including precise bond angles and torsion angles. This information is crucial for understanding the influence of the geminal dinitrile groups on the ring's puckering. Lacking this data, any discussion on the solid-state conformation is purely theoretical.

Supramolecular Interactions and Crystal Packing

The nitrile groups in this compound are capable of participating in a variety of non-covalent interactions, such as dipole-dipole interactions and potentially weak hydrogen bonds. These interactions govern how the molecules pack in a crystal lattice, influencing physical properties like melting point and solubility. A detailed analysis of the crystal packing and supramolecular architecture is only possible through X-ray crystallographic studies, which are currently unavailable.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Potential Unexplored

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. While a basic ¹H NMR spectrum has been reported for this compound, more advanced NMR studies are necessary for a complete characterization.

Multi-dimensional NMR for Structural Assignment

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for the unambiguous assignment of all proton and carbon signals, especially for substituted derivatives. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space interactions, helping to define the preferred conformation in solution. No such multi-dimensional NMR studies for this compound have been published.

Dynamic NMR for Conformational Dynamics

The cyclopentane ring undergoes rapid conformational changes in solution, a process known as pseudorotation. nih.gov Dynamic NMR spectroscopy, which involves recording spectra at variable temperatures, is the primary method for studying these conformational dynamics. Such experiments could determine the energy barriers associated with the interconversion between different conformers. The lack of published dynamic NMR studies on this compound means that its conformational behavior in solution remains uncharacterized.

Other Advanced Spectroscopic Techniques for Electronic and Vibrational Properties

While foundational spectroscopic techniques provide a basic framework, a more profound understanding of the electronic and vibrational characteristics of this compound necessitates the use of more advanced methodologies. Techniques such as Raman and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information to standard infrared and NMR spectroscopy, providing a more complete picture of the molecule's quantum mechanical landscape.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Description
C≡N Symmetric Stretch2240 - 2260In-phase stretching of the two nitrile groups.
C-C Ring Breathing800 - 900Symmetric expansion and contraction of the cyclopentane ring.
C-CN Stretch1100 - 1200Stretching of the single bond between the ring and the nitrile carbon.
Note: This data is predictive and based on computational models of similar structures. Actual experimental values may vary.

Electronic spectroscopy, primarily through UV-Vis techniques, provides insights into the electronic transitions within a molecule. For this compound, the primary chromophores are the nitrile groups. The σ → σ* and n → σ* transitions of the saturated cyclopentane ring occur at very high energies, typically in the vacuum UV region. The nitrile groups, however, possess n → π* and π → π* transitions. The n → π* transition is generally weak and may be difficult to observe, while the π → π* transition is more intense. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent environment.

Chiroptical Properties and Stereochemical Investigations

The study of chirality and stereochemistry is paramount in understanding the three-dimensional structure and potential biological or material science applications of molecules. This compound itself is achiral as it possesses a plane of symmetry. However, the introduction of substituents on the cyclopentane ring can lead to the formation of chiral centers, giving rise to enantiomers and diastereomers.

The investigation of these chiral derivatives heavily relies on chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the absolute configuration of a chiral molecule.

VCD spectroscopy provides information about the stereochemistry based on the vibrational transitions of the molecule. For a chiral derivative of this compound, the C-H stretching and bending modes of the cyclopentane ring, as well as the nitrile stretching frequencies, would exhibit VCD signals. The sign and intensity of these signals are directly related to the three-dimensional arrangement of the atoms.

ECD spectroscopy, which probes electronic transitions, is another powerful tool for stereochemical assignment. The Cotton effect, the characteristic shape of an ECD band, can be used to determine the absolute configuration of a chiral center, especially when a chromophore is in close proximity. For chiral derivatives of this compound, the electronic transitions of the nitrile groups would be the primary focus of ECD studies.

Theoretical and Computational Investigations of Cyclopentane 1,1 Dicarbonitrile

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods provide a powerful framework for investigating the electronic properties of molecules. For Cyclopentane-1,1-dicarbonitrile, these studies focus on the arrangement and energies of its electrons, which are fundamental to its chemical behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. libretexts.orgnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. youtube.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Properties (Hypothetical Data Based on Similar Compounds)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
Cyclopentane (B165970)-7.91.59.44.7-3.21.09
This compound (Estimated)-8.5-0.58.04.0-4.52.53

Note: Data for this compound is estimated based on the expected effects of nitrile substitution. Chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies and are indicators of reactivity. nih.govirjweb.com

Charge Distribution and Polarization Effects on Reactivity

The distribution of electron density within a molecule is key to understanding its reactivity, particularly for polar molecules. The gem-dinitrile substitution in this compound creates a significant dipole moment. The two nitrogen atoms of the nitrile groups are highly electronegative, drawing electron density away from the rest of the molecule. This results in a partial positive charge on the quaternary carbon (C1) and the adjacent carbon atoms of the cyclopentane ring, and partial negative charges on the nitrogen atoms.

This charge separation can be visualized using an electrostatic potential (ESP) map, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack. For this compound, the ESP map would likely show a significant positive potential around the C1 carbon and the hydrogen atoms of the cyclopentane ring, and a strong negative potential around the nitrogen atoms of the nitrile groups. This polarization makes the C1 carbon a primary site for nucleophilic attack, a common reaction pathway for gem-dinitrile compounds.

Conformational Analysis using Molecular Mechanics and Quantum Methods

The five-membered ring of cyclopentane is not planar and exists in various puckered conformations to alleviate torsional strain. libretexts.orgdalalinstitute.com The introduction of a gem-dinitrile group at one carbon atom introduces further complexity to its conformational landscape.

Energy Minimization and Potential Energy Surfaces

To understand the stable conformations of this compound, computational methods such as molecular mechanics and quantum mechanics are used to perform energy minimization. These calculations explore the potential energy surface (PES) of the molecule, which is a multidimensional surface that relates the molecule's energy to its geometry. The minima on this surface correspond to stable conformations.

For cyclopentane, the two most recognized conformations are the "envelope" and the "half-chair" (or "twist"). youtube.comdalalinstitute.com In the envelope conformation, four carbon atoms are in a plane, with the fifth puckered out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two puckered on opposite sides of the plane. The energy barrier between these conformers is very low, allowing for rapid interconversion at room temperature. nih.govquiz-maker.com

The presence of the bulky and polar dinitrile groups on C1 of this compound would be expected to influence the relative energies of these conformers. The sp-hybridized nitrile carbons introduce different steric and electronic interactions compared to the sp3-hybridized carbons of the unsubstituted ring. A potential energy scan of the puckering coordinates would likely reveal which conformations minimize these interactions.

Ring Pucker and Pseudorotation of the Cyclopentane Ring

The cyclopentane ring is in a constant state of flux, undergoing a motion known as pseudorotation. nih.gov This is a process where the puckering of the ring moves around the ring without a significant energy barrier, causing the molecule to rapidly interconvert between various envelope and half-chair conformations. nih.govscribd.com This dynamic process is crucial for understanding the molecule's average structure and properties in solution.

For this compound, the C1 carbon, being sp-hybridized and bonded to two nitrogen atoms, will have different bond angles and steric requirements compared to the other CH2 groups in the ring. This substitution will likely create preferential puckering at certain positions to minimize steric hindrance and electrostatic repulsion between the nitrile groups and the rest of the ring. While the ring will still undergo pseudorotation, the potential energy surface will no longer be symmetrical, and certain conformations may be more populated than others. For instance, conformations where the C1 carbon is part of the "flap" in an envelope conformation or in the central position of a half-chair might be energetically distinct. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, computational modeling can be used to investigate various potential reaction pathways, such as hydrolysis, reduction, or cycloaddition reactions.

One important reaction for nitriles is hydrolysis, which can proceed under acidic or basic conditions to form amides and carboxylic acids. A computational study of the hydrolysis of this compound would involve modeling the approach of a water molecule (or hydroxide (B78521) ion) to one of the nitrile carbons. nih.govresearchgate.net By calculating the energies of the reactants, transition states, and products, the activation energy for the reaction can be determined, providing insight into the reaction rate. The model would likely show a nucleophilic attack of water on the electrophilic carbon of the nitrile group, followed by proton transfers to yield the final product. nih.gov

Similarly, the reduction of the nitrile groups to amines could be modeled. These calculations would help in understanding the stereochemical outcome of such reactions and the factors that influence it. While specific computational studies on the reaction mechanisms of this compound are not prevalent in the searched literature, the principles of computational reaction modeling are well-established and could be readily applied to this molecule. masterorganicchemistry.com

Transition State Localization and Intrinsic Reaction Coordinate Analysis

In the study of chemical reactions involving this compound, the localization of transition states is a critical step in understanding the reaction mechanism and predicting reaction rates. A transition state represents the highest energy point along the reaction pathway, and its geometry provides crucial insights into the bond-breaking and bond-forming processes. Computational methods, such as those based on density functional theory (DFT), are employed to locate these saddle points on the potential energy surface.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis is performed. ambeed.comsci-hub.se This method maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. ambeed.com The IRC path is calculated in mass-weighted coordinates, which relates to the trajectory that a molecule would follow during the reaction. sci-hub.se An IRC plot visually represents the energy profile of the reaction, and analysis of the coordinates along this path reveals the sequence of geometric changes, such as bond stretching and angle bending, as the reaction progresses.

For a hypothetical reaction, such as the hydrolysis of one of the nitrile groups in this compound, an IRC analysis would elucidate the precise mechanism of nucleophilic attack and subsequent proton transfers.

Illustrative Data for a Hypothetical Reaction Pathway:

IRC PointReaction Coordinate (amu1/2·bohr)Potential Energy (kcal/mol)Key Geometric Parameter (e.g., C-N bond length, Å)
Reactant-3.00.01.15
............
Transition State0.025.41.28
............
Product+3.0-15.22.45 (bond broken)

This table illustrates the type of data generated from an IRC calculation for a hypothetical reaction involving this compound. The reaction coordinate represents the progress along the reaction path, and the potential energy shows the energy changes. Key geometric parameters are monitored to understand the structural evolution.

Solvent Effects in Computational Models

The influence of a solvent on the properties and reactivity of this compound can be significant, particularly due to the polar nature of the nitrile groups. Computational models account for solvent effects in two primary ways: explicit and implicit solvation models.

In an explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed, atomistic description of the solute-solvent interactions. This approach is computationally expensive but can capture specific interactions like hydrogen bonding.

More commonly, implicit solvent models, such as the Polarizable Continuum Model (PCM), are used. In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This method offers a good balance between accuracy and computational cost for many applications.

For this compound, modeling in different solvents would predict changes in its conformational preferences, electronic structure, and the energy barriers of its reactions.

Table of Predicted Solvation Energies:

SolventDielectric ConstantCalculated Solvation Free Energy (kcal/mol)
Gas Phase1.00.0
Toluene2.4-3.8
Dichloromethane8.9-6.5
Acetonitrile37.5-8.2
Water78.4-9.1

This table provides hypothetical solvation free energies for this compound in various solvents, as would be predicted by an implicit solvent model. The increasing negative value of the solvation free energy indicates stronger stabilization of the solute by more polar solvents.

Prediction of Spectroscopic Parameters from First Principles

Ab initio (from first principles) quantum chemical calculations can predict various spectroscopic parameters of this compound with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of reaction products.

Key spectroscopic properties that can be calculated include:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 14N) in the presence of an external magnetic field, their NMR chemical shifts can be predicted. These calculations are highly sensitive to the molecular geometry and electronic environment.

Vibrational Frequencies: The calculation of the Hessian matrix (the second derivatives of the energy with respect to atomic coordinates) yields the vibrational frequencies and their corresponding normal modes. These can be directly compared to experimental infrared (IR) and Raman spectra. The characteristic C≡N stretching frequency is a prominent feature that can be accurately predicted.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Predicted Spectroscopic Data for this compound:

Spectroscopic ParameterCalculated ValueExperimental Value (Typical Range)
13C NMR Chemical Shift (C≡N)118 ppm115-125 ppm
1H NMR Chemical Shift (α-CH2)2.4 ppm2.3-2.5 ppm
IR Frequency (C≡N stretch)2255 cm-12240-2260 cm-1
UV-Vis λmax< 200 nm< 200 nm

This table presents a set of plausible predicted spectroscopic parameters for this compound alongside typical experimental ranges for these types of functional groups. Such a comparison is crucial for validating the computational model.

Quantitative Structure-Property Relationships (QSPR) in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with a particular property of interest. In a non-biological context for a class of compounds including this compound, QSPR models could be developed to predict properties such as boiling point, density, or solubility in various solvents.

The process involves:

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for a set of related molecules.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links a subset of these descriptors to the property being modeled.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For instance, a QSPR model could be developed for a series of substituted dinitriles to predict their performance as electrolytes in battery applications or as precursors in polymer synthesis, based on their computationally derived molecular descriptors.

Applications of Cyclopentane 1,1 Dicarbonitrile in Advanced Chemical Fields

Role as a Versatile Synthetic Building Block

The chemical architecture of Cyclopentane-1,1-dicarbonitrile, featuring a quaternary carbon center with two electron-withdrawing nitrile groups, provides a strategic starting point for a multitude of chemical transformations. This makes it an important building block in organic synthesis for the creation of a diverse array of molecules.

Precursor to Polysubstituted Cyclopentanes

The cyclopentane (B165970) ring is a common structural element in many natural products and biologically active compounds. The ability to introduce multiple substituents with controlled stereochemistry onto this scaffold is a key challenge in organic synthesis. This compound serves as a valuable precursor for generating polysubstituted cyclopentane derivatives. The gem-dinitrile group can be hydrolyzed to a ketone or a carboxylic acid, or reduced to a diamine or an amino alcohol, thereby providing a handle for further functionalization.

For instance, the hydrolysis of the dinitrile can yield cyclopentanone-1-carboxylic acid, which can then undergo a variety of reactions, such as alpha-functionalization or condensation reactions, to introduce substituents at the 2- and 5-positions. Furthermore, the reduction of the nitrile groups can lead to 1,1-bis(aminomethyl)cyclopentane, a diamine that can be used to construct more complex molecules, including ligands for metal catalysts and building blocks for polymers.

The synthesis of polysubstituted cyclopentanes is a significant area of research, with various methods being developed to achieve stereoselective outcomes. organic-chemistry.org While direct transformations of this compound are not extensively detailed in readily available literature, the general reactivity of gem-dinitriles suggests its potential in this area. The conversion of the nitrile groups into other functionalities opens up pathways to a wide range of substituted cyclopentane structures.

Synthesis of Fused Carbocyclic and Heterocyclic Systems

The reactivity of the nitrile groups in this compound allows for its use in the construction of fused ring systems, where another ring is built onto the cyclopentane framework. These fused systems are of interest in medicinal chemistry and materials science.

One potential pathway involves the reaction of the dinitrile with dinucleophiles. For example, reaction with a 1,3-dinucleophile could lead to the formation of a six-membered heterocyclic ring fused to the cyclopentane ring. Similarly, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can be envisioned to form fused carbocyclic or heterocyclic products. The development of such synthetic strategies would further enhance the utility of this compound as a building block.

Research into the synthesis of fused systems often involves electrocyclization reactions and cascade reactions to build complex polycyclic architectures. researchgate.net The principles from these studies could potentially be applied to derivatives of this compound to create novel fused structures.

Integration into Complex Molecular Architectures

The unique properties of this compound make it a candidate for incorporation into larger, more complex molecules. The rigidity of the cyclopentane ring and the defined spatial orientation of the nitrile groups can be exploited to control the three-dimensional structure of the resulting molecule.

For example, the dinitrile could be incorporated into a larger macrocyclic structure or used as a core to which other molecular fragments are attached. The nitrile groups can also serve as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). While specific examples of this compound being used in this capacity are not prevalent in the literature, the general principles of using nitriles in the construction of complex architectures are well-established. wikipedia.org

Contributions to Materials Science and Polymer Chemistry

The presence of two polar nitrile groups in this compound suggests its potential for applications in materials science and polymer chemistry, where such functional groups can impart desirable properties to materials.

Development of Specialty Polymers and Resins

Nitrile-containing polymers, such as polyacrylonitrile (B21495) and nitrile rubber, are known for their excellent chemical resistance, thermal stability, and mechanical properties. researchgate.netlu.se The incorporation of this compound as a monomer or a comonomer in polymerization reactions could lead to the development of new specialty polymers with unique characteristics.

The gem-dinitrile group can potentially participate in polymerization reactions through various mechanisms. For example, the nitrile groups could be involved in cyclotrimerization reactions to form triazine-based networks, resulting in highly cross-linked and thermally stable polymers. Alternatively, the cyclopentane ring could be part of the polymer backbone, with the nitrile groups as pendant functionalities that can be post-modified to tailor the polymer's properties. researchgate.net

The development of polymers from nitrile compounds is an active area of research, with a focus on creating materials for advanced applications. google.com While specific polymers derived from this compound are not widely reported, its structure suggests it could be a valuable component in the design of novel polymeric materials.

Role in Functional Materials and Composites

The polar nature of the nitrile groups in this compound can be advantageous in the development of functional materials and composites. These groups can enhance adhesion to other materials, improve the dielectric properties of a material, or act as a site for further chemical modification.

For instance, this compound could be used as an additive or a cross-linking agent in the formulation of adhesives, coatings, and composite materials. Its incorporation could improve the performance of these materials by enhancing their mechanical strength, thermal stability, and chemical resistance. The development of functional polymeric materials often involves the incorporation of specific chemical functionalities to achieve desired properties. nih.gov

While the direct application of this compound in commercially available functional materials is not well-documented, its chemical structure holds promise for future research and development in this area.

Data Tables

Table 1: Synthetic Reactions of Nitriles for Polymer Modification

Reaction TypeReagent(s)Resulting Functional GroupReference
Nucleophilic AdditionVariesAmines, Amides, etc. researchgate.net
Cycloaddition1,3-DipolesHeterocycles researchgate.net
ReductionReducing AgentsAmines researchgate.net
HydrolysisAcid or BaseCarboxylic Acids, Amides researchgate.net

Table 2: Examples of Specialty Polymers

Polymer ClassExamplesKey PropertiesReference
FluoropolymersSolef® PVDF, Halar® ECTFEChemical Resistance, Thermal Stability syensqo.com
Sulfone PolymersRadel® PPSU, Udel® PSUHigh-Performance, Thermal Stability syensqo.com
Ultra PolymersKetaSpire® PEEK, Torlon® PAIExtreme Performance, High Strength syensqo.com

Catalysis and Ligand Design Involving Dinitrile Motifs

The dinitrile motif, as present in this compound, is a subject of interest in the design of ligands for catalysis. The two nitrile groups offer potential coordination sites for metal centers. In catalysis, ligands are crucial as they modify the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. While dinitriles are not as common as phosphine (B1218219) or N-heterocyclic carbene ligands, their unique electronic properties and linear coordination geometry make them valuable in specific catalytic applications.

Research into related dinitrile compounds shows their utility in various catalytic systems. For instance, dinitriles can act as bridging ligands, bringing two metal centers into proximity, which can be advantageous for bimetallic catalysis. The rigid cyclopentane backbone of this compound can pre-organize the nitrile groups, potentially leading to the formation of well-defined catalytic pockets. This structural rigidity can enforce specific coordination geometries around a metal center, which is a key principle in designing stereoselective catalysts. The electron-withdrawing nature of the nitrile groups can also render an attached metal center more electrophilic, enhancing its reactivity in certain catalytic cycles, such as Lewis acid catalysis. Furthermore, the conversion of the nitrile groups themselves into other functionalities, like amines or amides through catalytic reduction or hydrolysis, points to the compound's potential as a reactive scaffold in synthetic chemistry. mdpi.com

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field where non-covalent interactions are paramount. youtube.comyoutube.com The dinitrile functionality is a potent building block in this field due to the strong dipole moment of the nitrile group and its ability to act as a hydrogen bond acceptor. These characteristics facilitate molecular self-assembly, a process where molecules spontaneously form ordered structures. nih.gov

In the context of this compound, the two nitrile groups can engage in a variety of non-covalent interactions:

Dipole-Dipole Interactions: The significant dipole of the C≡N bond can lead to strong, directional interactions, promoting the formation of ordered, antiparallel arrangements in the solid state. researchgate.net

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting with suitable donor molecules to guide the assembly of larger supramolecular architectures. mdpi.com

Coordination Bonds: The lone pair of electrons on the nitrogen atoms can coordinate to metal ions, a fundamental interaction for building more complex structures.

These interactions allow dinitrile-containing molecules to self-assemble into intricate one-, two-, or three-dimensional networks, a foundational concept for creating functional materials. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs) with Dinitrile Ligands

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgnih.gov The dinitrile motif of this compound makes it a candidate for use as an organic linker in the synthesis of these materials. ossila.com By connecting metal centers, the two nitrile groups can propagate a network structure.

The geometry of the ligand is a critical factor in determining the final structure and properties of the resulting coordination polymer or MOF. rsc.org The cyclopentyl backbone of this compound imparts a specific angle and distance between the two nitrile functionalities. This geometric constraint influences the topology of the resulting framework, directing the formation of specific pore sizes and shapes. The use of mixed organic ligands is a common strategy to fine-tune the properties of MOFs for applications in gas storage, separation, and catalysis. rsc.org While carboxylates are more common linkers in MOF chemistry, dinitriles offer an alternative that can lead to novel network topologies and functionalities. nih.gov The incorporation of dinitrile ligands can create frameworks with unique chemical environments within their pores, potentially offering selective binding sites for specific molecules.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between two or more molecules that are held together by non-covalent forces. youtube.com This principle is the basis of molecular recognition, where a host molecule selectively binds to a specific guest molecule. nih.govresearchgate.net The electronic and structural features of dinitriles can be exploited in this context.

A molecule containing a dinitrile motif like this compound could potentially act as a guest, with its nitrile groups forming hydrogen bonds or coordination bonds within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a cyclophane. beilstein-journals.orgrsc.orgnih.gov The size and shape of the cyclopentane ring would influence the selectivity of this binding.

Conversely, this compound could be incorporated into a larger molecular structure to create a host. The nitrile groups could act as binding sites for specific guest molecules. For example, the nitrogen lone pairs could interact with metal ions or hydrogen-bond donors on a guest molecule. The ability to design molecules that recognize and bind to specific targets is fundamental to the development of chemical sensors and advanced drug delivery systems. nih.gov The study of these interactions often involves techniques like NMR titration to determine the strength and nature of the host-guest association. beilstein-journals.org

Future Perspectives and Emerging Research Directions for Cyclopentane 1,1 Dicarbonitrile

Exploration of Unconventional Reactivity and Novel Transformations

The inherent reactivity of the nitrile group is well-established, but the geminal arrangement on a cyclopentane (B165970) scaffold presents opportunities for unconventional transformations. Future research will likely focus on leveraging this unique structural motif to develop novel synthetic routes to complex molecules.

One area of interest is the controlled partial or sequential reaction of the two nitrile groups. This could lead to the synthesis of highly functionalized cyclopentane derivatives that are otherwise difficult to access. For instance, the selective reduction of one nitrile group to an amine, followed by intramolecular cyclization with the remaining nitrile, could yield valuable bicyclic nitrogen-containing heterocycles.

Furthermore, the cyclopentane ring can influence the reactivity of the nitrile groups through ring strain and conformational effects. Researchers may investigate transition-metal-catalyzed reactions where the cyclopentane backbone acts as a directing group or a ligand scaffold. The development of reactions that proceed via radical intermediates or through photochemical activation represents another frontier. These approaches could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of cyclopentane-1,1-dicarbonitrile beyond traditional nitrile chemistry. youtube.com

Potential Transformation Description Potential Product Class
Selective Monoreduction Reduction of one nitrile group to a primary amine.Aminomethyl-cyclopentanecarbonitrile
Intramolecular Cyclization Subsequent reaction of the amine with the second nitrile.Bicyclic amidines or related heterocycles
[2+2+2] Cycloadditions Co-cyclotrimerization of the dinitrile with alkynes.Fused polycyclic aromatic systems
Thorpe-Ziegler Reaction Base-catalyzed intramolecular condensation.2-Imino-cyclopentane-carbonitrile

Development of Asymmetric Synthesis Methodologies

While this compound itself is achiral, it serves as an excellent precursor for the synthesis of chiral cyclopentane derivatives. The development of asymmetric methodologies to introduce stereocenters onto the cyclopentane ring is a significant and promising area of research.

Future efforts will likely concentrate on the enantioselective functionalization of the cyclopentane ring. For example, asymmetric deprotonation using a chiral base, followed by trapping with an electrophile, could establish a stereocenter adjacent to the dicarbonitrile moiety. Another approach involves the development of catalytic asymmetric reactions where a chiral catalyst differentiates between the two prochiral faces of the cyclopentane ring or the two nitrile groups.

Organocatalysis, in particular, holds great promise. Chiral catalysts, such as squaramides or bifunctional thioureas, could be employed in Michael additions or other conjugate additions to α,β-unsaturated systems derived from this compound. beilstein-journals.org Such strategies would provide access to enantiomerically enriched cyclopentanes bearing multiple functional groups, which are valuable building blocks in medicinal chemistry and natural product synthesis. oregonstate.eduresearchwithnj.comrsc.org

Asymmetric Strategy Catalyst/Reagent Type Key Transformation Potential Chiral Product
Asymmetric Deprotonation Chiral Lithium Amide BaseEnantioselective α-functionalizationChiral 2-substituted-cyclopentane-1,1-dicarbonitriles
Organocatalytic Conjugate Addition Chiral Squaramide or ThioureaMichael addition to a derived α,β-unsaturated nitrileHighly functionalized chiral cyclopentanes
Transition Metal Catalysis Chiral Phosphine-Metal ComplexAsymmetric hydrogenation of a derived olefinChiral substituted cyclopentanes
Enzymatic Resolution Lipases or NitrilasesKinetic resolution of a racemic derivativeEnantiopure cyclopentane derivatives

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent transformations into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a closed system.

The synthesis of this compound itself, which can be achieved via the reaction of malononitrile (B47326) with 1,4-dibromobutane (B41627), is amenable to flow conditions. Future research could focus on optimizing this process in a continuous-flow reactor, potentially improving yield and purity while minimizing reaction time and waste.

Furthermore, automated synthesis platforms can be utilized to rapidly explore the reactivity of this compound. synplechem.com By employing robotic systems and pre-packed reagent capsules, a large library of derivatives can be synthesized and screened for desired properties. This high-throughput approach can accelerate the discovery of new materials and biologically active compounds derived from the this compound scaffold. The Open Reaction Database already includes data that can support the development of such automated and flow chemistry processes.

Platform Advantage Application to this compound
Flow Chemistry Improved safety, scalability, and control.Continuous production of the parent compound and its derivatives.
Automated Synthesis High-throughput screening and library generation.Rapid exploration of reaction space and synthesis of compound libraries for screening.
Microreactors Enhanced mixing and heat transfer at a small scale.Precise study of reaction kinetics and mechanisms.
Online Analytics Real-time reaction monitoring and optimization.Immediate feedback for optimizing reaction conditions in flow.

Advanced Computational Design of Novel Dicarbonitrile-Based Materials

The dinitrile functionality is a valuable component in materials science, known for its strong dipole moment and ability to participate in coordination chemistry. Advanced computational methods are set to play a crucial role in designing novel materials based on the this compound framework. bohrium.comnih.gov

Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic, optical, and physical properties of polymers and metal-organic frameworks (MOFs) incorporating this dinitrile unit. researchgate.neted.gov For instance, computational screening can identify potential candidates for applications in organic electronics, such as charge transport materials or dielectrics, by calculating properties like electron affinity, ionization potential, and charge mobility.

Molecular dynamics simulations can provide insights into the morphology and bulk properties of materials derived from this compound. This predictive power allows for the rational design of materials with tailored properties, reducing the need for extensive trial-and-error experimentation. By modeling the interaction of these dinitrile-containing materials with other molecules or surfaces, researchers can explore applications in sensing, gas storage, and catalysis.

Computational Method Predicted Property Potential Application Area
Density Functional Theory (DFT) Band gap, electron affinity, molecular orbital energies.Organic semiconductors, photovoltaics. ed.gov
Molecular Dynamics (MD) Polymer morphology, glass transition temperature, mechanical strength.High-performance polymers, electrolytes.
Quantum Monte Carlo (QMC) Excited state energies, photophysical properties.Organic light-emitting diodes (OLEDs), sensors.
Grand Canonical Monte Carlo (GCMC) Gas adsorption isotherms, selectivity.Gas storage and separation materials (MOFs).

Synergistic Approaches with Other Chemical Disciplines

The future of research on this compound will likely involve synergistic approaches that bridge traditional chemical sub-disciplines. Combining this versatile building block with expertise from materials science, supramolecular chemistry, and chemical biology will unlock new frontiers.

One promising avenue is the use of this compound in the development of synergistic catalytic systems. rsc.org The two nitrile groups could act as bidentate ligands for a metal center, while the cyclopentane backbone could be functionalized to interact with a second catalyst, enabling cooperative activation of substrates in complex chemical transformations.

In supramolecular chemistry, the dinitrile unit can act as a hydrogen bond acceptor or participate in halogen bonding, enabling the construction of self-assembling systems like gels, liquid crystals, or molecular cages. The interplay between the cyclopentane ring's conformation and these non-covalent interactions could lead to stimuli-responsive materials.

Furthermore, by combining experimental data with computational approaches like "interaction metabolomics," it may be possible to identify synergistic effects between this compound derivatives and other compounds in complex mixtures, potentially leading to new applications in agrochemicals or pharmaceuticals. nih.gov

Discipline Synergistic Approach Potential Outcome
Materials Science Incorporation into copolymers or composites.Materials with enhanced thermal or mechanical properties.
Supramolecular Chemistry Use as a building block for self-assembly.Smart materials, sensors, and drug delivery systems.
Catalysis Design of bifunctional ligands or catalysts.Novel catalytic systems with enhanced activity and selectivity. rsc.org
Chemical Biology Labeling with reporter groups and studying biological interactions.Probes for studying biological processes or potential therapeutic agents.

Q & A

Q. What are the common synthetic routes for Cyclopentane-1,1-dicarbonitrile, and how do reaction conditions influence product purity and yield?

this compound is typically synthesized via nucleophilic addition or cyclization reactions. For example, analogous methods for cyclopropane-1,1-dicarbonitrile derivatives involve reacting malononitrile with α,β-unsaturated carbonyl compounds under basic or acidic conditions. Key parameters include:

  • Catalysts : Lewis acids (e.g., triphenylarsine) enhance regioselectivity by stabilizing transition states .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize reaction rates while minimizing side products.
  • Purification : Column chromatography or recrystallization improves purity, with yields ranging from 50–75% depending on substituent steric effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?

  • NMR Spectroscopy :
    • ¹H NMR : Protons on the cyclopentane ring appear as complex multiplets (δ 2.5–3.5 ppm). Nitrile groups are indirectly inferred via deshielding effects .
    • ¹³C NMR : Nitrile carbons resonate at δ 115–120 ppm, while cyclopentane carbons appear at δ 25–35 ppm.
  • X-ray Crystallography : Resolves bond angles (e.g., ~60° in strained cyclopropane analogs) and confirms the 1,1-dicarbonitrile configuration .
  • IR Spectroscopy : Strong absorption bands at ~2240 cm⁻¹ confirm nitrile groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) simulations model transition states to predict regioselectivity. For instance:

  • Ring Strain Analysis : Cyclopentane’s puckered geometry induces ~25° angular deviation from ideal tetrahedral angles, increasing susceptibility to ring-opening reactions.
  • Electrostatic Potential Maps : Highlight electron-deficient nitrile carbons as sites for nucleophilic attack .
  • Reaction Pathway Validation : DFT aligns with experimental data for analogous cyclopropane derivatives, showing activation energies <30 kcal/mol for [2+1] cycloadditions .

Q. When encountering contradictory data in reaction outcomes, what strategies can isolate variables and identify root causes?

  • Parameter Screening : Systematically vary catalysts (e.g., switching from BF₃·Et₂O to TiCl₄), solvents (aprotic vs. protic), and temperature.
  • Control Experiments : Compare results with/without nitrile-protecting groups to assess undesired side reactions.
  • Isotopic Labeling : Use ¹⁵N-labeled nitriles to track reaction pathways via NMR .
  • Crystallographic Validation : Resolve structural ambiguities (e.g., unexpected regioisomers) via X-ray diffraction .

Q. How does steric strain in the cyclopentane ring influence reactivity compared to less strained analogs (e.g., cyclohexane)?

  • Angle Strain : Cyclopentane’s envelope conformation introduces ~5–10 kcal/mol strain energy, accelerating ring-opening reactions (e.g., nucleophilic attack at nitrile sites).
  • Comparative Reactivity : Cyclopropane-1,1-dicarbonitrile (bond angles ~60°) reacts 10x faster in Diels-Alder reactions than cyclohexane derivatives, demonstrating strain-driven reactivity .
  • Steric Effects : Bulky substituents on the cyclopentane ring hinder planar transition states, favoring alternative reaction pathways .

Q. What strategies enable regioselective functionalization of this compound, and how can directing groups be applied?

  • Electron-Withdrawing Directing Groups : Nitriles inherently direct electrophiles to adjacent positions. For example, formylation at the α-position occurs via resonance stabilization of intermediates .
  • Metal Coordination : Pd-catalyzed C–H activation selectively functionalizes positions distal to nitrile groups by leveraging chelation effects.
  • Protection/Deprotection : Temporarily masking one nitrile group with a silyl ether ensures mono-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentane-1,1-dicarbonitrile
Reactant of Route 2
Cyclopentane-1,1-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.